molecular formula C10H14N2OS B8369713 4-[(4-Pyridyl)sulfinyl]piperidine

4-[(4-Pyridyl)sulfinyl]piperidine

Cat. No. B8369713
M. Wt: 210.30 g/mol
InChI Key: IPEZWCPAHRJTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Pyridyl)sulfinyl]piperidine is a useful research compound. Its molecular formula is C10H14N2OS and its molecular weight is 210.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Pyridyl)sulfinyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Pyridyl)sulfinyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(4-Pyridyl)sulfinyl]piperidine

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

4-piperidin-4-ylsulfinylpyridine

InChI

InChI=1S/C10H14N2OS/c13-14(9-1-5-11-6-2-9)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2

InChI Key

IPEZWCPAHRJTCV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Chloroperbenzoic acid (1.20 g) was added to a stirred solution of 4-[(4-pyridyl)thio]piperidine dihydrochloride (1.33 g) in water (30 ml) under ice-cooling, and the mixture was stirred at the same temperature for 3 hours and then at room temperature for 5.5 hours. The resultant mixture was diluted with water and the pH of the mixture was adjusted to about 11 with 5% sodium hydroxide solution. The solution was extracted several times with chloroform. The extracts were combined, dried over magnesium sulfate, and concentrated in vacuo. The oily residue was crystallized from n-hexane and the crystals were recrystallized from a mixture of n-hexane and isopropanol to give 4-[(4-pyridyl)sulfinyl]piperidine (0.95 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.